![molecular formula C22H34N2O5 B3968811 1-[(4-Ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid](/img/structure/B3968811.png)
1-[(4-Ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
概要
説明
1-[(4-Ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid is a complex organic compound that features a piperidine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 4-ethoxybenzyl chloride with 4-(3-methylpiperidin-1-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-[(4-Ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield fully saturated compounds.
科学的研究の応用
1-[(4-Ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine involves its interaction with specific molecular targets. The piperidine core can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with similar core features but lacking the ethoxyphenyl and methylpiperidinyl groups.
4-Ethoxybenzyl chloride: A precursor in the synthesis of the compound, featuring the ethoxyphenyl group.
3-Methylpiperidine: Another related compound with a simpler structure.
Uniqueness
1-[(4-Ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.C2H2O4/c1-3-23-20-8-6-18(7-9-20)16-21-13-10-19(11-14-21)22-12-4-5-17(2)15-22;3-1(4)2(5)6/h6-9,17,19H,3-5,10-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVZURYWKDROOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(2-chlorobenzyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3968731.png)
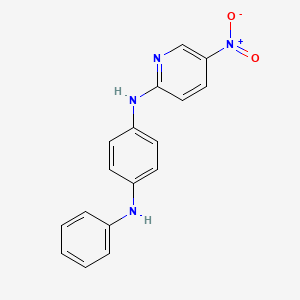
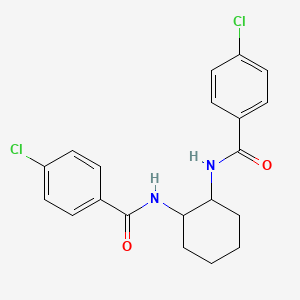
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B3968742.png)
![2-(4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3968752.png)
![Ethyl 5-[(3-nitrophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3968758.png)
![3-methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine oxalate](/img/structure/B3968759.png)
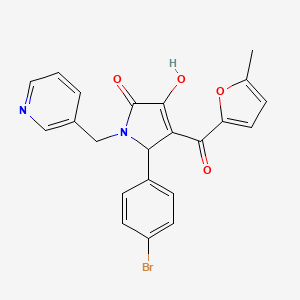

![3-[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanamide](/img/structure/B3968783.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B3968788.png)
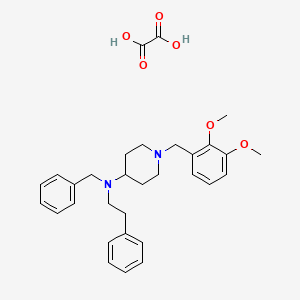
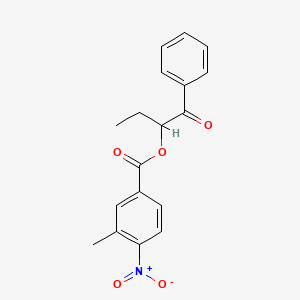
![5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3968806.png)
